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4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

kinase inhibitor design pyrazolo[3,4-d]pyrimidine SAR positional isomer differentiation

4-Methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (CAS 890953-24-9, ChemDiv Catalog ID K405-3855, MW 358.4 g/mol, molecular formula C₂₀H₁₈N₆O) belongs to the pyrazolo[3,4-d]pyrimidine benzohydrazide class, a subset of the broader pyrazolo[3,4-d]pyrimidine privileged scaffold that functions as an adenine isostere capable of occupying the ATP-binding hinge region of numerous kinases. The compound is available as a screening compound from ChemDiv (137 mg stock, ≥95% purity) and is supplied exclusively for in vitro research use.

Molecular Formula C20H18N6O
Molecular Weight 358.405
CAS No. 890953-24-9
Cat. No. B2656449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
CAS890953-24-9
Molecular FormulaC20H18N6O
Molecular Weight358.405
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC(=C4)C
InChIInChI=1S/C20H18N6O/c1-13-6-8-15(9-7-13)20(27)25-24-18-17-11-23-26(19(17)22-12-21-18)16-5-3-4-14(2)10-16/h3-12H,1-2H3,(H,25,27)(H,21,22,24)
InChIKeyMAAQIDCQJHBZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (CAS 890953-24-9): Screening Compound Identity and Scaffold Context


4-Methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (CAS 890953-24-9, ChemDiv Catalog ID K405-3855, MW 358.4 g/mol, molecular formula C₂₀H₁₈N₆O) belongs to the pyrazolo[3,4-d]pyrimidine benzohydrazide class, a subset of the broader pyrazolo[3,4-d]pyrimidine privileged scaffold that functions as an adenine isostere capable of occupying the ATP-binding hinge region of numerous kinases [1][2]. The compound is available as a screening compound from ChemDiv (137 mg stock, ≥95% purity) and is supplied exclusively for in vitro research use . Critically, no peer-reviewed primary research paper, patent, or authoritative public database (PubChem, ChEMBL, BindingDB) currently reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or cellular antiproliferative values) for this specific compound. The differentiation evidence presented herein therefore draws on structural uniqueness, computed physicochemical properties, positional isomer comparisons, and scaffold-level class inferences from published literature on closely related pyrazolo[3,4-d]pyrimidine benzohydrazide derivatives.

Why Pyrazolo[3,4-d]pyrimidine Benzohydrazide Analogs Cannot Be Interchanged: Positional Isomerism and Substitution Pattern as Key Determinants of Target Engagement


Within the pyrazolo[3,4-d]pyrimidine benzohydrazide chemotype, even subtle changes in aryl substitution pattern produce substantial shifts in kinase selectivity, potency, and physicochemical behavior. The pyrazolo[3,4-d]pyrimidine core acts as an adenine isostere that binds the kinase hinge region via conserved hydrogen bonds, but the N1-aryl and C4-benzohydrazide substituents project into divergent hydrophobic pockets and solvent-exposed regions whose geometry differs markedly across kinase families [1][2]. Positional isomerism at the N1-phenyl ring—exemplified by 3-methylphenyl (this compound, CAS 890953-24-9) versus 2,4-dimethylphenyl (CAS 881073-14-9) versus 3,4-dimethylphenyl analogs—can redirect selectivity between kinases such as EGFR, VEGFR-2, CDK2, and c-Src. Furthermore, the electronic character of the C4-benzohydrazide substituent (4-methyl vs. 2-chloro vs. 4-fluoro vs. unsubstituted) modulates both the hydrogen-bond donor/acceptor pharmacophore and the compound's lipophilicity, directly impacting membrane permeability, metabolic stability, and off-target binding [3]. Generic substitution among in-class analogs without experimental target profiling therefore carries a high risk of altered or abrogated biological activity.

Quantitative Differentiation Evidence for 4-Methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (CAS 890953-24-9) vs. Closest Structural Analogs


N1-Aryl Positional Specificity: 3-Methylphenyl Substitution vs. 2,4-Dimethylphenyl and 3,4-Dimethylphenyl Positional Isomers

The target compound (CAS 890953-24-9) bears a single methyl group at the meta (3-) position of the N1-phenyl ring, distinguishing it from the closest positional isomer N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (CAS 881073-14-9), which carries methyl groups at both the ortho (2-) and para (4-) positions . Published SAR across pyrazolo[3,4-d]pyrimidine kinase inhibitor series demonstrates that even single-atom shifts in N1-aryl substitution can redirect kinase selectivity: for example, meta-substituted N1-phenyl derivatives preferentially engage the hydrophobic pocket adjacent to the gatekeeper residue in EGFR, whereas ortho-substituted analogs may sterically clash with this region [1]. The target compound has 1 methyl group at the meta position vs. 2 methyl groups at ortho+para positions for CAS 881073-14-9, yielding a smaller steric footprint at the N1-aryl site and distinct shape complementarity with kinase ATP-binding pockets.

kinase inhibitor design pyrazolo[3,4-d]pyrimidine SAR positional isomer differentiation

Computed Physicochemical Profile: logD, Polar Surface Area, and Hydrogen-Bond Donor Count vs. Halogenated Analogs

The target compound exhibits computed logD₇.₄ = 4.0618, polar surface area (PSA) = 72.13 Ų, hydrogen-bond donor count (HBD) = 2, and hydrogen-bond acceptor count (HBA) = 5, as reported in the ChemDiv screening compound database . In comparison, halogenated analogs such as 2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (CAS 890953-91-0, MW ~392.8) and 4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS 890950-58-0, MW 364.79) carry higher molecular weights and increased lipophilicity due to chloro substituents . The target compound's logD of approximately 4.06 positions it in a moderate lipophilicity range that balances membrane permeability with aqueous solubility, whereas di-halogenated congeners (e.g., 2,4-dichloro derivatives) are predicted to exceed logD 4.5, raising potential solubility and promiscuity concerns per established drug-likeness guidelines [1]. Furthermore, the presence of exactly 2 HBD (both on the hydrazide –NH– groups) satisfies the Lipinski HBD ≤ 5 criterion and enables specific, directional hydrogen-bond interactions with kinase hinge residues.

ADME prediction drug-likeness physicochemical profiling

4-Methylbenzohydrazide at C4: Differentiation from Unsubstituted and Halogenated Benzohydrazide Series in Antiproliferative Potency

The target compound incorporates a 4-methyl substituent on the C4-benzohydrazide phenyl ring, distinguishing it from the unsubstituted benzohydrazide, 4-chlorobenzohydrazide, and 4-fluorobenzohydrazide analogs. Published SAR from a closely related pyrazolopyrimidine benzohydrazide series demonstrated that the p-methoxy benzohydrazide derivative (VIIb) and its unsubstituted benzohydrazide counterpart (VIIa) achieved IC₅₀ values of 0.05 µM and 0.07 µM, respectively, against the K-562 leukemia cell line, indicating that electron-donating para-substituents on the benzohydrazide ring enhance cytotoxic potency relative to unsubstituted analogs [1]. A separate series of pyrazolo[3,4-d]pyrimidine derivatives evaluated as EGFR-TK inhibitors yielded IC₅₀ values spanning 4.18–35.88 µM, with the most potent compound (12g) achieving IC₅₀ = 5.36–9.09 µM across multiple cancer cell lines [2]. The target compound's 4-methyl substituent is electron-donating (Hammett σₚ = −0.17), similar in electronic character to the 4-methoxy group (σₚ = −0.27) that conferred enhanced potency in the VIIb series, suggesting potential for favorable antiproliferative activity within the benzohydrazide chemotype [3].

benzohydrazide SAR anticancer activity pyrazolopyrimidine cytotoxicity

Scaffold Privilege Confirmed: Pyrazolo[3,4-d]pyrimidine Core as a Validated ATP-Mimetic Kinase Hinge Binder Across Multiple Kinase Families

The pyrazolo[3,4-d]pyrimidine core is a well-established adenine isostere that mimics the ATP adenine ring in kinase hinge-region binding. The N1 nitrogen and C6 amino group (in adenine) are structurally mirrored by the pyrazolo[3,4-d]pyrimidine ring system, enabling conserved hydrogen-bond donor–acceptor interactions with hinge residues across diverse kinase families including EGFR, VEGFR-2, CDK2, c-Src, FLT3, GSK-3β, and JAK kinases [1][2]. Published data show that pyrazolo[3,4-d]pyrimidine derivatives achieve nanomolar to low-micromolar inhibition: for example, a multikinase inhibitor based on this scaffold inhibited FLT3 (IC₅₀ < 10 nM) and VEGFR-2 (IC₅₀ = 27 nM) [3], while pyrazolo[3,4-d]pyrimidine benzohydrazide derivatives have shown EGFR-TK inhibition with IC₅₀ values of 4.18–35.88 µM [4]. The target compound incorporates both the privileged pyrazolo[3,4-d]pyrimidine core and the benzohydrazide pharmacophore that can engage additional binding site residues beyond the hinge, providing a dual recognition motif that is absent in simpler 4-amino or 4-alkoxy pyrazolo[3,4-d]pyrimidine analogs.

kinase inhibitor scaffold adenine isostere ATP-binding site

Halogen-Free Composition: Differentiating Feature for Assay Systems Sensitive to Halogen-Mediated Off-Target Effects

The target compound (CAS 890953-24-9) contains no halogen atoms (F, Cl, Br, I), distinguishing it from the majority of commercially available pyrazolo[3,4-d]pyrimidine benzohydrazide analogs: 2-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (CAS 890953-91-0, 1 Cl), 4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS 890950-58-0, 1 Cl), N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (1 Cl), and 2,4-dichloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (2 Cl) . Halogen atoms, while often introduced to enhance binding affinity through halogen bonding, can also engage in non-specific halogen–π or halogen–σ interactions with off-target proteins, increasing the risk of false-positive hits in biochemical screening assays [1]. The halogen-free nature of the target compound eliminates this source of potential assay interference and reduces the molecular weight by 34–69 Da relative to chlorinated comparators, making it a cleaner chemical probe candidate for target identification and validation campaigns where halogen-mediated promiscuity is a documented concern.

halogen-free screening off-target liability chemical probe development

Recommended Application Scenarios for 4-Methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (CAS 890953-24-9) Based on Established Differentiation Evidence


Kinase Selectivity Profiling Panel: N1-3-Methylphenyl Substitution as a Selectivity Determinant in Pyrazolo[3,4-d]pyrimidine Hinge Binders

This compound is best deployed as a defined structural probe in kinase selectivity profiling panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) where the goal is to map how N1-aryl substitution geometry (3-methylphenyl vs. 2,4-dimethylphenyl vs. 3-chlorophenyl) redirects kinase binding across the human kinome. The 3-methylphenyl group at N1, as documented in Evidence Item 1, produces a steric and electronic environment at the kinase hinge-proximal hydrophobic pocket that is distinct from positional isomers. Procurement of this compound alongside its closest positional isomers (CAS 881073-14-9, 2,4-dimethylphenyl; and CAS 890953-91-0, 3-methylphenyl with 2-chlorobenzohydrazide) enables systematic deconvolution of N1-aryl SAR in a head-to-head experimental design .

Lead Optimization Starting Point: Halogen-Free, Moderate logD Scaffold for Fragment-to-Lead or Scaffold-Hopping Campaigns

As established in Evidence Items 2 and 5, the compound's halogen-free composition (0 F, Cl, Br, I) and moderate computed logD of 4.06 make it an attractive starting point for lead optimization programs. Halogen-free leads provide greater latitude for subsequent medicinal chemistry optimization—halogen atoms can be introduced at positions informed by co-crystal structures rather than pre-installed in the screening hit. The moderate logD also leaves room for property optimization without exceeding Lipinski boundaries when potency-enhancing lipophilic groups are added during hit-to-lead expansion [1]. The 4-methylbenzohydrazide substituent, being electron-donating (σₚ = −0.17), provides a baseline for systematic exploration of electronic effects on target binding without the confounding influence of halogen bonding [2].

Kinase Inhibitor Screening Library Enrichment: Pyrazolo[3,4-d]pyrimidine-Benzohydrazide Dual Pharmacophore as a Privileged Combination

For organizations building or refreshing kinase-focused screening libraries, this compound represents a dual-pharmacophore entry: the pyrazolo[3,4-d]pyrimidine core provides adenine-mimetic hinge binding (as documented in Evidence Item 4), while the benzohydrazide moiety extends toward solvent-exposed or selectivity pocket regions of the kinase active site. Published SAR from related series confirms that benzohydrazide-bearing pyrazolo[3,4-d]pyrimidines can achieve nanomolar kinase inhibition and micromolar cellular antiproliferative activity (class-level evidence, Evidence Items 3 and 4) [3][4]. Including this compound in screening decks diversifies the pharmacophore space beyond simple 4-amino or 4-alkoxy pyrazolo[3,4-d]pyrimidines that dominate many commercial libraries.

Negative Control for Halogen-Bonding Hypothesis Testing in Biochemical and Biophysical Assays

In assay systems where halogen bonding has been hypothesized or observed to contribute to ligand–target engagement (e.g., X-ray crystallography series showing halogen–backbone carbonyl interactions, or SPR assays where chloro-substituted analogs show anomalous binding kinetics), the halogen-free composition of CAS 890953-24-9 (Evidence Item 5) makes it a rigorously appropriate negative control. By testing this compound in parallel with its chlorinated analogs (CAS 890953-91-0, CAS 890950-58-0), researchers can quantitatively isolate the contribution of halogen bonding to binding affinity, residence time, and selectivity, enabling evidence-based decisions about whether halogen incorporation is genuinely beneficial for a given target [5].

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